

Experimental setup for studying BrONO₂ photolysis quantum yields

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Bromine nitrate*

Cat. No.: *B14655920*

[Get Quote](#)

Application Note: Studying BrONO₂ Photolysis Quantum Yields

Introduction

Bromine nitrate (BrONO₂) is a significant reservoir species for reactive bromine in the stratosphere. Its photolysis is a key process that liberates reactive bromine species (Br, BrO), which can then participate in catalytic cycles that destroy ozone. The quantum yield (Φ) of photolysis, defined as the number of molecules undergoing a specific photoreaction divided by the number of photons absorbed, is a critical parameter for accurately modeling atmospheric chemistry. This document outlines the experimental approach for determining the quantum yields of BrONO₂ photolysis products.

The primary photolysis channels of BrONO₂ are:

- BrONO₂ + hν → Br + NO₃ (Channel 1)
- BrONO₂ + hν → BrO + NO₂ (Channel 2)
- BrONO₂ + hν → O(3P) + BrNO₂ (Channel 3)

Determining the quantum yield for each channel at atmospherically relevant wavelengths is crucial for understanding the impact of bromine chemistry on the ozone layer.

Experimental Protocols

A common and effective method for studying BrONO₂ photolysis quantum yields is laser flash photolysis coupled with sensitive detection techniques like resonance fluorescence or transient absorption spectroscopy.

1. Synthesis and Handling of BrONO₂

- **Synthesis:** BrONO₂ is typically synthesized in the gas phase by the reaction of bromine monoxide (BrO) with nitrogen dioxide (NO₂). BrO can be generated from the reaction of Br₂ with O₃. The product is usually collected in a cold trap.
- **Purity:** The purity of BrONO₂ is crucial and should be verified, for instance, by UV-Vis absorption spectroscopy, comparing the measured spectrum with known literature values. Impurities such as Br₂ can interfere with the measurements.
- **Handling:** BrONO₂ is unstable and should be stored at low temperatures (e.g., in a dry ice/acetone slush) in the dark to prevent thermal decomposition and photolysis. Gas mixtures are prepared by flowing a carrier gas (e.g., N₂) over the stored BrONO₂.

2. Experimental Setup: Laser Flash Photolysis

The core of the experimental setup consists of a photolysis laser, a reaction cell, a gas flow system, and a detection system.

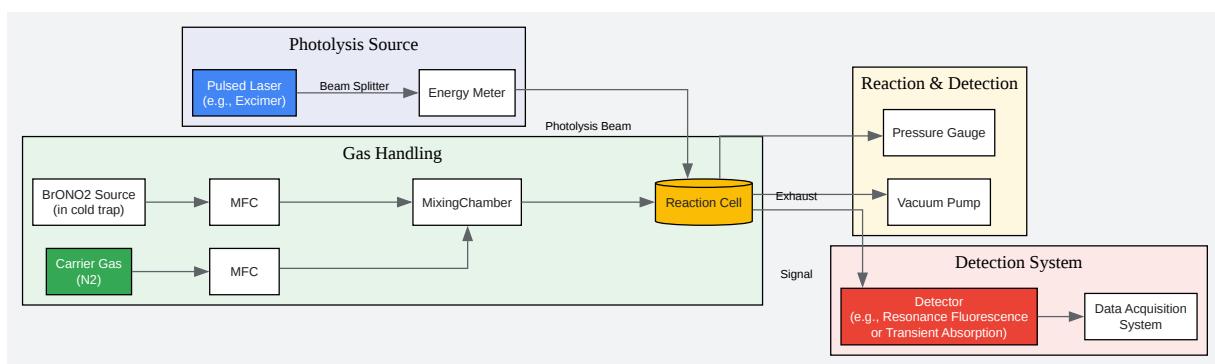
- **Photolysis Source:** A pulsed excimer laser or a tunable dye laser is used to provide monochromatic radiation at the desired photolysis wavelength (e.g., 248 nm, 308 nm, 355 nm). The laser fluence needs to be measured accurately using an energy meter.
- **Reaction Cell:** A temperature-controlled quartz or Pyrex reaction cell is used to contain the gas mixture. The cell should have arms at right angles to the photolysis beam path for the detection system.
- **Gas Flow System:** Mass flow controllers are used to precisely control the flow rates of the carrier gas, BrONO₂ mixture, and any reactant gases. The pressure in the reaction cell is monitored with a pressure transducer.

- Detection System:
 - Resonance Fluorescence: For detecting atomic products like Br and O, a resonance fluorescence system is employed. This involves a resonance lamp to excite the atoms and a photomultiplier tube to detect the subsequent fluorescence.
 - Transient Absorption Spectroscopy: For detecting molecular products like NO₃, a long-path absorption setup is used. A probe light source (e.g., a diode laser) is passed through the reaction cell, and the change in absorption at a specific wavelength corresponding to the product is measured with a detector.

3. Experimental Procedure

- A dilute mixture of BrONO₂ in a bath gas (e.g., N₂) is flowed through the reaction cell at a constant pressure and temperature.
- The photolysis laser is fired, initiating the photodissociation of BrONO₂.
- The concentration of the photoproduct of interest (e.g., Br, O, or NO₃) is monitored as a function of time after the laser pulse.
- To determine the quantum yield, the amount of product formed is compared to the amount of product formed from a reference reaction (actinometer) with a known quantum yield under the same conditions. For example, N₂O₅ photolysis can be used as a source of NO₃ with a well-characterized quantum yield.
- The concentration of BrONO₂ is measured, typically by UV absorption, to determine the number of photons absorbed.

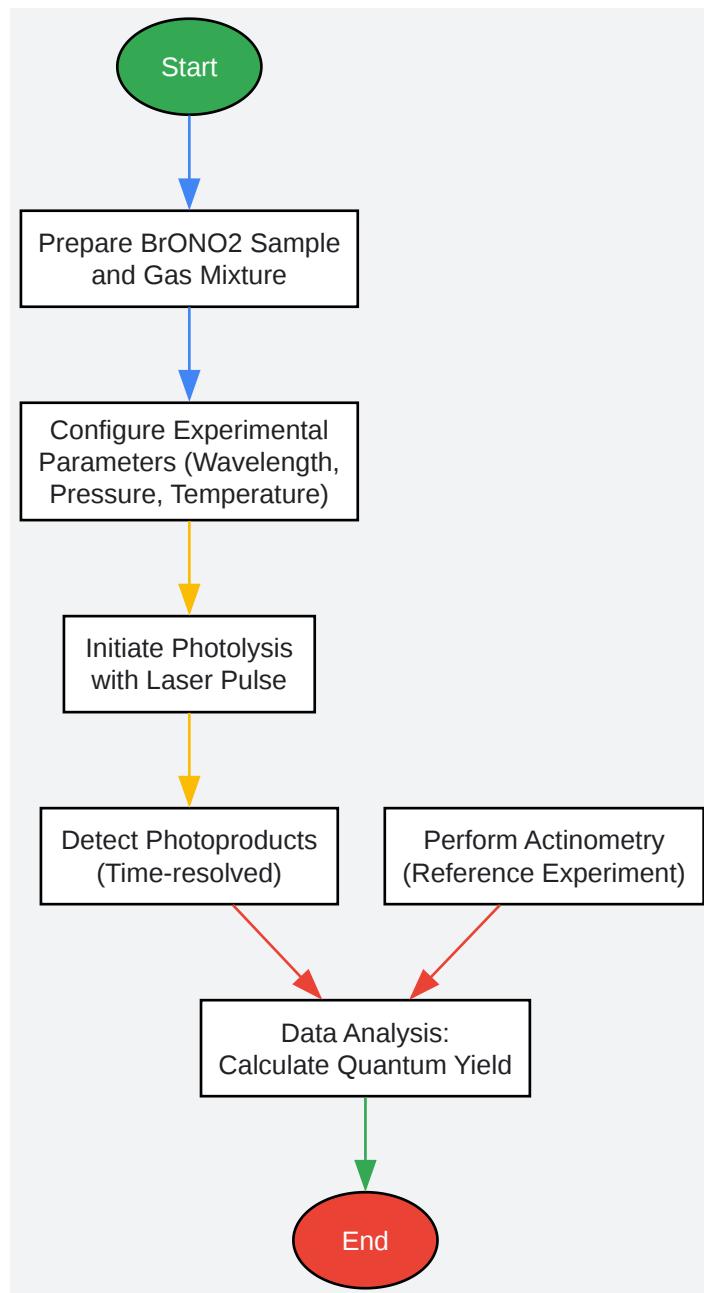
Data Presentation


The following table summarizes the quantum yields for the different photolysis products of BrONO₂ at various wavelengths.

Wavelength (nm)	$\Phi(\text{Br})$	$\Phi(\text{O})$	$\Phi(\text{BrO})$	$\Phi(\text{NO}_3)$	Reference
248	0.35 ± 0.08	0.66 ± 0.15	-	0.28 ± 0.09	[1][2]
266	0.65 ± 0.14	0.18 ± 0.04	0.37 ± 0.12	-	[1]
308	$>0.62 \pm 0.11$	$<0.13 \pm 0.03$	-	1.01 ± 0.35	[1][2]
352.5	-	-	-	0.92 ± 0.43	[2]
355	0.77 ± 0.19	<0.02	0.23 ± 0.08	-	[1]

Note: The uncertainties are typically given as 2σ and include estimated systematic errors. The sum of quantum yields for the primary products at a given wavelength should ideally be unity.

Visualizations


Experimental Setup Diagram

[Click to download full resolution via product page](#)

Caption: A schematic of a laser flash photolysis experimental setup.

Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Experimental setup for studying BrONO₂ photolysis quantum yields]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b14655920#experimental-setup-for-studying-brono2-photolysis-quantum-yields>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com